5-sec-Butyl-4-hydroxyisophthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

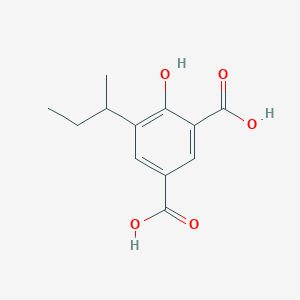

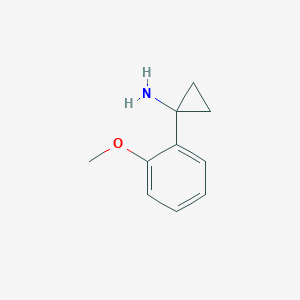

5-sec-Butyl-4-hydroxyisophthalic acid is an organic compound with the molecular formula C12H14O5 . It is also known by other names such as 5-butan-2-yl-4-hydroxybenzene-1,3-dicarboxylic acid .

Synthesis Analysis

A new, simple, and practical two-stage process for the preparation of 5-hydroxyisophthalic acid (5-HIPA) from isophthalic acid has been described . In the first stage, isophthalic acid is brominated by bromine in oleum, in the presence of an iodine catalyst, to give crude 5-bromoisophthalic acid (5-BIPA) .Molecular Structure Analysis

The molecular weight of this compound is 238.24 g/mol . The InChI string representation of its structure isInChI=1S/C12H14O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3,(H,14,15)(H,16,17) . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 238.24 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . The exact mass is 238.08412354 g/mol .Scientific Research Applications

Neurotransmitter Influence

5-sec-Butyl-4-hydroxyisophthalic acid, under the derivative name 4-butyl-alpha-agarofuran (AF-5), was investigated for its anxiolytic properties in rats. The study found that AF-5 significantly altered levels of monoamine neurotransmitters, suggesting its potent anxiolytic action may be related to effects on central monoamine neurotransmitters (Zhang, Wang, & Zhang, 2004).

Endocrine Disruption Potential

Research has highlighted the developmental toxicity and estrogenic endocrine-disrupting activity of phthalates such as butyl benzyl phthalate (BBP), di(n-butyl) phthalate (DBP), and others. The widespread use of these phthalates may pose potential health risks to humans (Chen et al., 2014).

Reproductive System Development

A study on Diisobutyl phthalate (DiBP) revealed similar testicular and developmental effects as DBP and DEHP, indicating a reason for concern about the use of DiBP as a substitute for DBP in products (Borch et al., 2006).

Oxidative Stress Mitigation

DL-3-n-butylphthalide (NBP), a derivative of this compound, was found to delay the onset and progression of diabetic cataract by inhibiting oxidative stresses, highlighting its potential therapeutic applications (Wang et al., 2016).

Safety and Hazards

The safety data sheet for 4-Hydroxyisophthalic acid, a related compound, suggests that it is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

5-butan-2-yl-4-hydroxybenzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPARVKBAXSLIOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)C(=O)O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402521 |

Source

|

| Record name | 5-sec-Butyl-4-hydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13253-09-3 |

Source

|

| Record name | 5-sec-Butyl-4-hydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)

![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)

![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)